molecular formula C35H35N3O5S B12713561 1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine CAS No. 85223-14-9

1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine

Cat. No.: B12713561
CAS No.: 85223-14-9
M. Wt: 609.7 g/mol
InChI Key: KRWDNSILLUMLQR-UHFFFAOYSA-N
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Description

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage, which is a rare and interesting structural motif in organic chemistry. It has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine
  • 2’-chloro-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one

Uniqueness

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine stands out due to its unique spiro linkage and the presence of the diethylamino group, which imparts specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

85223-14-9

Molecular Formula

C35H35N3O5S

Molecular Weight

609.7 g/mol

IUPAC Name

6'-(diethylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H35N3O5S/c1-3-37(4-2)26-15-18-30-33(23-26)42-32-19-14-25(22-31(32)35(30)29-11-7-6-10-28(29)34(39)43-35)36-24-12-16-27(17-13-24)44(40,41)38-20-8-5-9-21-38/h6-7,10-19,22-23,36H,3-5,8-9,20-21H2,1-2H3

InChI Key

KRWDNSILLUMLQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7

Origin of Product

United States

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